REACTION_SMILES
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[CH3:19][NH:20][CH:21]=[O:22].[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[c:1]1([S:2]([O:3][c:11]2[cH:12][c:13]([CH3:18])[cH:14][c:15]([CH3:17])[cH:16]2)(=[O:4])=[O:5])[cH:6][cH:7][cH:8][cH:9][cH:10]1>>[c:11]1([N:20]([CH3:19])[CH:21]=[O:22])[cH:12][c:13]([CH3:18])[cH:14][c:15]([CH3:17])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)cc(OS(=O)(=O)c2ccccc2)c1
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Name
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Type
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product
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Smiles
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Cc1cc(C)cc(N(C)C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |